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Compound of Interest

Compound Name: 2-Amino-4'-methylbenzophenone

Cat. No.: B1266141 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-4'-methylbenzophenone, a key intermediate in various synthetic applications. The

document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, supplemented with standardized experimental

protocols and a visual workflow for structural elucidation.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2-Amino-4'-
methylbenzophenone.

Table 1: ¹H NMR Spectroscopic Data
(Data obtained in CDCl₃ at 300 MHz, referenced to TMS)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Aromatic Protons

7.20 - 7.80 Multiplet 8H Ar-H

Amino Protons

~4.0 (broad) Singlet 2H -NH₂

Methyl Protons

2.41 Singlet 3H -CH₃

Note: Specific peak assignments within the aromatic region require further 2D NMR analysis

but are consistent with the proposed structure.

Table 2: ¹³C NMR Spectroscopic Data
(Data obtained in CDCl₃)
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Chemical Shift (δ) ppm Assignment

21.6 -CH₃

115.9 Ar-C

118.5 Ar-C

129.0 Ar-C

129.8 Ar-C

131.8 Ar-C

134.4 Ar-C

135.2 Ar-C

143.8 Ar-C

151.2 Ar-C-NH₂

197.5 C=O

Table 3: IR Spectroscopic Data
(KBr Pellet/Wafer)
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3420, 3300 Strong, Sharp
N-H Stretch (Asymmetric &

Symmetric)

3050 Medium Aromatic C-H Stretch

2920 Medium Aliphatic C-H Stretch

1620 Strong C=O Stretch (Ketone)

1590, 1500 Medium-Strong Aromatic C=C Stretch

1280 Medium C-N Stretch

820 Strong
p-Substituted Benzene C-H

Bend

Table 4: Mass Spectrometry Data (Electron Ionization -
EI)

m/z Relative Intensity (%) Proposed Fragment

211 High [M]⁺ (Molecular Ion)

210 High [M-H]⁺

196 Moderate [M-CH₃]⁺

119 High [C₆H₄C(O)]⁺ or [C₆H₅(CH₃)C]⁺

91 Moderate [C₇H₇]⁺ (Tropylium ion)

77 Moderate [C₆H₅]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of 2-Amino-4'-methylbenzophenone is

dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is then filtered through a small

plug of glass wool into a 5 mm NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 300 MHz spectrometer.

Standard acquisition parameters include a spectral width of 12 ppm, a relaxation delay of 1.0

s, and an acquisition time of 2.7 s. A total of 16 scans are acquired and the resulting free

induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument at a

frequency of 75 MHz. A proton-decoupled pulse sequence is used. A spectral width of 240

ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.1 s are employed.

Approximately 1024 scans are averaged to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of finely ground 2-Amino-4'-methylbenzophenone (1-

2 mg) is intimately mixed with approximately 100 mg of dry potassium bromide (KBr) powder

in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet

using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform

Infrared (FTIR) spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ by

co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample

holder is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of 2-Amino-4'-methylbenzophenone in a volatile

organic solvent (e.g., methanol or dichloromethane) is introduced into the mass

spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.

Ionization and Analysis: Electron ionization (EI) is performed at a standard energy of 70 eV.

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a quadrupole mass analyzer. The detector records the abundance of each ion.
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Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic

compound using the spectroscopic techniques described.
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Caption: Workflow for Spectroscopic Structure Elucidation.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4'-
methylbenzophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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amino-4-methylbenzophenone]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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